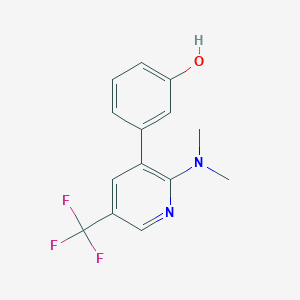

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol

Vue d'ensemble

Description

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol, also known as DMPP, is an organic compound that has been found to have a wide range of applications in scientific research. It is a relatively new compound that has been used in a variety of experiments, including those involving the synthesis of various compounds and the study of various biochemical and physiological processes.

Applications De Recherche Scientifique

Catalyst in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Detailed investigation into the reaction mechanism revealed that DMAP·HCl and the acylating reagent form N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This compound is then attacked by the nucleophilic substrate, leading to the formation of a transient intermediate, which subsequently releases the acylation product and regenerates the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Fluorescent Chemo-sensing

Fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives. These fluoroionophores display varied spectra when interacting with different metal cations. For instance, one derivative can specifically chelate Zn+2, while another is an effective metal recognizer, identifying Zn+2 from different salts. The anionic-dependent metal binding behavior, supported by the pyridine moiety, contributes to extra intermolecular metal-fluorophore complexation. Some of these fluoroionophores have been preliminarily tested for cellular metal staining in both general fluorescence and ratio fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Synthesis of P,N-Ligands

An organopalladium complex with ortho-metalated (R)-(1-(dimethylamino)ethyl)naphthalene as a chiral auxiliary has been used to promote asymmetric hydrophosphination reactions. This process involves high regio- and stereoselectivities under mild conditions, generating stereoisomeric products as five-membered 2-pyridylphosphine P−N bidentate chelates on a chiral naphthylamine palladium template. The auxiliary can be chemoselectively removed, forming optically pure neutral complexes (Liu, Pullarkat, Li, Chen, Yuan, Lee, & Leung, 2009).

Synthesis and Stereochemistry of Derivatives

The synthesis, stereochemistry, bonding, and fluxionality of phenolic reagents, such as 2-(inden-3-yl)-4,6-di-tert-butylphenol and its derivatives, have been studied extensively. The solid-state structures of these compounds have been determined, and their reaction with [CpTiCl3] in the presence of pyridine has generated corresponding mono-aryloxides with no evidence of de-protonation of the indenyl ring. This study contributes significantly to the understanding of the bonding and stereochemistry of these compounds (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).

Propriétés

IUPAC Name |

3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c1-19(2)13-12(9-4-3-5-11(20)6-9)7-10(8-18-13)14(15,16)17/h3-8,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNFJDXQNONGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)

![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)

![N'-[1-Amino-1-m-tolylmethylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396181.png)